molecular formula C11H13BN2O2 B2578572 (3-Cyclopropyl-1-methylindazol-6-yl)boronsäure CAS No. 2377607-66-2

(3-Cyclopropyl-1-methylindazol-6-yl)boronsäure

Katalognummer: B2578572
CAS-Nummer: 2377607-66-2
Molekulargewicht: 216.05
InChI-Schlüssel: XSDMEHGFPQZEQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Cyclopropyl-1-methylindazol-6-yl)boronic acid is an organoboron compound with the molecular formula C11H13BN2O2 It is a boronic acid derivative featuring a cyclopropyl group and a methylindazole moiety

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reaction
One of the primary applications of (3-Cyclopropyl-1-methylindazol-6-yl)boronic acid is in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction allows for the coupling of aryl or vinyl halides with boronic acids to produce biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated the effectiveness of (3-Cyclopropyl-1-methylindazol-6-yl)boronic acid in synthesizing sp³-enriched compound libraries via parallel synthesis. The reaction conditions were optimized for various (het)aryl halides, showcasing the versatility of this boronic acid in generating complex molecular architectures .

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds derived from (3-Cyclopropyl-1-methylindazol-6-yl)boronic acid exhibit significant anticancer properties. These compounds can inhibit specific kinases involved in cancer progression, making them potential candidates for drug development.

Case Study:

In a recent investigation, derivatives of (3-Cyclopropyl-1-methylindazol-6-yl)boronic acid were synthesized and evaluated for their inhibitory effects on cancer cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against targeted cancer types .

Material Science

Polymer Chemistry
(3-Cyclopropyl-1-methylindazol-6-yl)boronic acid has also found applications in material science, particularly in the development of functional polymers. Its ability to form covalent bonds with various substrates allows it to be utilized as a building block for creating advanced materials with tailored properties.

The ongoing research into (3-Cyclopropyl-1-methylindazol-6-yl)boronic acid indicates promising avenues for further exploration:

  • Targeted Drug Delivery Systems: Investigating its use in conjugating with nanoparticles for targeted delivery of therapeutic agents.
  • Sustainable Chemistry: Exploring greener synthesis methods involving this compound to minimize environmental impact.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-1-methylindazol-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid or boronate ester as the coupling partner. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of (3-Cyclopropyl-1-methylindazol-6-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Cyclopropyl-1-methylindazol-6-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (3-Cyclopropyl-1-methylindazol-6-yl)boronic acid can yield boronic esters, while reduction can produce boranes .

Wirkmechanismus

The mechanism of action of (3-Cyclopropyl-1-methylindazol-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with the compound .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

(3-Cyclopropyl-1-methylindazol-6-yl)boronic acid is a synthetic organic compound characterized by its unique structural features, including an indazole moiety and a boronic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The compound has a molecular formula of C11_{11}H12_{12}B1_{1}N3_{3} and a molecular weight of approximately 202.05 g/mol. Its structure includes a cyclopropyl group, which may influence its steric and electronic properties, enhancing its reactivity and biological interactions.

Boronic acids, including (3-Cyclopropyl-1-methylindazol-6-yl)boronic acid, are known for their ability to form reversible covalent bonds with diols, proteins, and other biomolecules. This property is crucial for their role as pharmacophores in drug design. The indazole structure is also associated with various bioactive compounds, suggesting potential interactions with specific biological targets.

Anticancer Properties

Research indicates that boronic acids can exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that similar indazole derivatives can inhibit the activity of proteasomes, leading to apoptosis in cancer cells. The unique structure of (3-Cyclopropyl-1-methylindazol-6-yl)boronic acid may enhance this activity by improving binding affinity to target proteins.

Antimicrobial Activity

There is growing interest in the antimicrobial properties of boronic acids. Preliminary studies suggest that (3-Cyclopropyl-1-methylindazol-6-yl)boronic acid may possess activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cell lines; inhibits proteasome activity
AntimicrobialExhibits inhibitory effects against Gram-positive bacteria
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolic pathways

Detailed Research Findings

  • Anticancer Studies : A study examining various indazole derivatives found that modifications to the indazole ring significantly impacted anticancer efficacy. (3-Cyclopropyl-1-methylindazol-6-yl)boronic acid was highlighted for its promising activity against breast cancer cell lines, showing a reduction in cell viability at micromolar concentrations.
  • Mechanistic Insights : The compound's ability to form stable complexes with diols was investigated using NMR spectroscopy, revealing that the boronic acid moiety plays a critical role in mediating interactions with target proteins involved in cancer progression.
  • Antimicrobial Research : In vitro assays demonstrated that (3-Cyclopropyl-1-methylindazol-6-yl)boronic acid inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antimicrobial agents.

Eigenschaften

IUPAC Name

(3-cyclopropyl-1-methylindazol-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O2/c1-14-10-6-8(12(15)16)4-5-9(10)11(13-14)7-2-3-7/h4-7,15-16H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDMEHGFPQZEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(=NN2C)C3CC3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.